molecular formula C8H10N2O3 B8805461 2-Amino-1-(3-nitrophenyl)ethanol

2-Amino-1-(3-nitrophenyl)ethanol

Cat. No.: B8805461
M. Wt: 182.18 g/mol
InChI Key: RQHJQKOWMLMDBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(3-nitrophenyl)ethanol is a nitro-substituted amino alcohol with the molecular formula C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol . It is synthesized via the reaction of compound 188 (details unspecified in evidence) in dioxane and ammonia, yielding a white solid with a moderate yield of 49% . The nitro group at the 3-position of the phenyl ring confers unique electronic properties, making it a reactive intermediate in pharmaceutical and organic synthesis.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

2-amino-1-(3-nitrophenyl)ethanol

InChI

InChI=1S/C8H10N2O3/c9-5-8(11)6-2-1-3-7(4-6)10(12)13/h1-4,8,11H,5,9H2

InChI Key

RQHJQKOWMLMDBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(CN)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following compounds share the 2-amino-1-(substituted phenyl)ethanol backbone but differ in substituents, leading to variations in physicochemical properties, synthesis, and applications.

Structural and Physicochemical Comparisons

Table 1: Key Properties of 2-Amino-1-(substituted phenyl)ethanol Derivatives
Compound Name Molecular Formula MW (g/mol) Substituents Physical State Key Properties/Notes References
2-Amino-1-(3-nitrophenyl)ethanol C₈H₁₀N₂O₃ 182.18 3-NO₂ White solid High polarity due to nitro group; synthesized in dioxane/ammonia (49% yield)
2-Amino-1-(3,4,5-trimethoxyphenyl)ethanol C₁₁H₁₇NO₄ 227.26 3,4,5-OCH₃ Not reported Increased steric hindrance from methoxy groups; higher logP (lipophilic)
2-Amino-1-(3-methylphenyl)ethanol C₉H₁₃NO 151.21 3-CH₃ Colorless liquid Lower polarity; electron-donating methyl enhances stability
2-Amino-1-(3,4-difluorophenyl)ethanol C₈H₉F₂NO 181.16 3,4-F Not reported Electronegative fluorines enhance metabolic stability and binding affinity
2-Amino-1-(2,4-dimethoxyphenyl)ethanol C₁₀H₁₅NO₃ 197.23 2,4-OCH₃ Not reported Methoxy groups increase solubility in polar solvents
2-Amino-1-(3-trifluoromethylphenyl)ethanol HCl C₉H₁₁ClF₃NO 241.64 3-CF₃ (as hydrochloride) Not reported Trifluoromethyl enhances lipophilicity; HCl salt improves aqueous solubility
(R)-2-Amino-1-(4-chlorophenyl)ethanol HCl C₈H₁₁Cl₂NO 208.08 4-Cl (chiral center) Not reported Chlorine substituent and stereochemistry influence biological activity

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